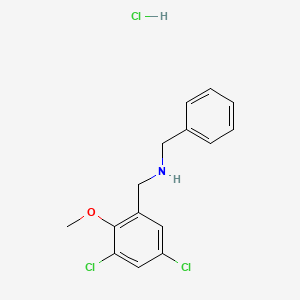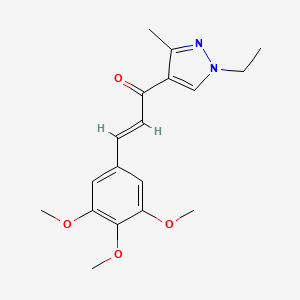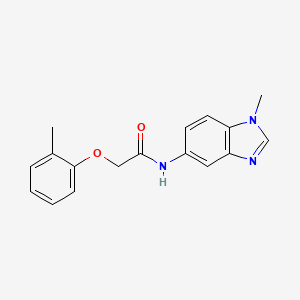![molecular formula C16H23NO3 B5420858 3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5420858.png)
3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a carbamoyl group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves the condensation of 2,6-diisopropylaniline with a suitable acylating agent, followed by subsequent reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamoyl-substituted propanoic acids and phenyl derivatives with different substituents.
Comparison
Compared to similar compounds, 3-{[2,6-BIS(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of isopropyl groups and the carbamoyl moiety may confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-[2,6-di(propan-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)12-6-5-7-13(11(3)4)16(12)17-14(18)8-9-15(19)20/h5-7,10-11H,8-9H2,1-4H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMJGVKRJMFSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5420788.png)

![4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5420793.png)
![6-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5420796.png)
![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5420801.png)
![11-(2-Chlorophenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5420815.png)
![5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5420821.png)
amino]methyl}tetrahydrofuran-2-yl)methyl]-N,N-dimethylnicotinamide](/img/structure/B5420824.png)
![3-methyl-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5420837.png)

![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5420854.png)

![N-(4-bromophenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420871.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-chlorophenyl)acetamide](/img/structure/B5420880.png)
